molecular formula C27H28ClN3O3 B14974923 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B14974923
M. Wt: 478.0 g/mol
InChI Key: VNJDTBIOTVUEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-BENZYLPIPERAZINO)-3-[(3-CHLORO-4-METHYLBENZOYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a piperazine ring, a benzyl group, and a chloromethylbenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZINO)-3-[(3-CHLORO-4-METHYLBENZOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine derivative.

    Attachment of the Chloromethylbenzoyl Moiety: This step involves the acylation of the piperazine derivative with 3-chloro-4-methylbenzoyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group may play crucial roles in binding to these targets, while the chloromethylbenzoyl moiety could be involved in specific chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-PHENYLPIPERAZINO)-3-[(3-CHLORO-4-METHYLBENZOYL)AMINO]BENZOATE
  • METHYL 4-(4-BENZYLPIPERIDINO)-3-[(3-CHLORO-4-METHYLBENZOYL)AMINO]BENZOATE

Uniqueness

METHYL 4-(4-BENZYLPIPERAZINO)-3-[(3-CHLORO-4-METHYLBENZOYL)AMINO]BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the piperazine ring and the specific substitution pattern on the benzoyl moiety are key differentiators.

Properties

Molecular Formula

C27H28ClN3O3

Molecular Weight

478.0 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-chloro-4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H28ClN3O3/c1-19-8-9-21(16-23(19)28)26(32)29-24-17-22(27(33)34-2)10-11-25(24)31-14-12-30(13-15-31)18-20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,32)

InChI Key

VNJDTBIOTVUEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.